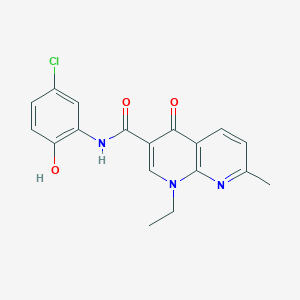
Cyclobutyl(cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(cyclopentyl)methanone is a compound with the molecular formula C10H16O. It consists of a cyclobutyl and a cyclopentyl group attached to a methanone .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclobutyl ring and a cyclopentyl ring attached to a methanone. The InChI code for this compound is 1S/C10H16O/c11-10(9-6-3-7-9)8-4-1-2-5-8/h8-9H,1-7H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.24. It is a liquid at room temperature and has a purity of 95%. The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antitubercular Applications
Cyclobutyl derivatives have been synthesized and evaluated for their antitubercular properties. For instance, (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone was identified as a potent compound against Mycobacterium tuberculosis, showcasing minimum inhibitory concentrations indicative of significant antitubercular activity both in vitro and in vivo (Sriram et al., 2006).
Antimicrobial Activity
Cyclobutyl compounds have also been investigated for their antimicrobial activities. Research involving the crude extract, fractions, and compounds from stem bark of Ficus ovata showed that certain cyclobutyl-containing compounds exhibit antimicrobial properties against a range of microorganisms, providing a basis for developing new antimicrobial drugs (Kuete et al., 2009).
Chemical Synthesis and Rearrangements
The synthesis and rearrangement of cyclobutyl methanol derivatives, such as in the approach to (±)-cerapicol, demonstrate the compound's utility in organic synthesis, enabling the creation of complex molecular structures through strategic chemical transformations (El-Hachach et al., 1999).
Synthetic Methodologies
Cyclobutyl derivatives are pivotal in the development of new synthetic methodologies. For example, the photocycloaddition of S,S-dioxo-benzothiophene-2-methanol explored the formation of cyclobutane rings, a challenging task due to their constrained nature. This work highlighted the potential of using cyclobutyl compounds in the synthesis of drugs and synthetic intermediates (O'Hara et al., 2019).
Safety and Hazards
The compound is labeled with the GHS02 pictogram, indicating that it is flammable. The hazard statement H226 suggests that it is flammable in liquid and vapor form. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Containers should be kept tightly closed and grounded/bonded electrically. Protective gloves and eye/face protection should be used. In case of fire, it should be extinguished using dry sand, dry chemical, or alcohol-resistant foam .
Propriétés
IUPAC Name |
cyclobutyl(cyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10(9-6-3-7-9)8-4-1-2-5-8/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYAWTZFSIRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-Isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2764046.png)
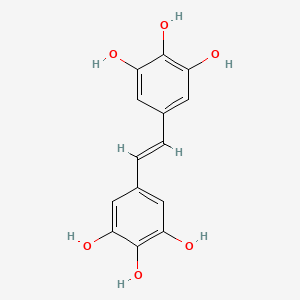
![8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764049.png)
![N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2764050.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2764051.png)


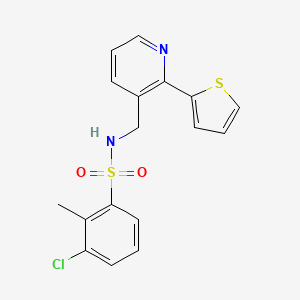
![2-Cyclopropyl-5-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2764057.png)
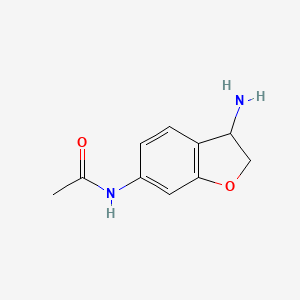
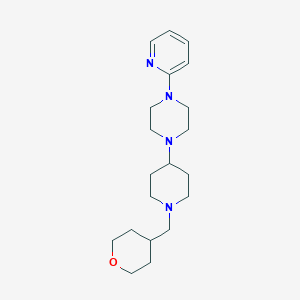
![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)
![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)
